molecular formula C4H2F2O4 B12093490 2,3-Difluoromaleic acid CAS No. 685-64-3

2,3-Difluoromaleic acid

Katalognummer: B12093490
CAS-Nummer: 685-64-3
Molekulargewicht: 152.05 g/mol
InChI-Schlüssel: JUVWKFKXIVLAHQ-UPHRSURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Difluoromaleic acid is an organic compound with the molecular formula C4H2F2O4. It is a derivative of maleic acid, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoromaleic acid typically involves the fluorination of maleic acid derivatives. One common method includes the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluoromaleic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2,3-Difluoromaleic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-difluoromaleic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of vicinal fluorine atoms. This configuration imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Eigenschaften

CAS-Nummer

685-64-3

Molekularformel

C4H2F2O4

Molekulargewicht

152.05 g/mol

IUPAC-Name

(Z)-2,3-difluorobut-2-enedioic acid

InChI

InChI=1S/C4H2F2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1-

InChI-Schlüssel

JUVWKFKXIVLAHQ-UPHRSURJSA-N

Isomerische SMILES

C(=C(\C(=O)O)/F)(\C(=O)O)/F

Kanonische SMILES

C(=C(C(=O)O)F)(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.